molecular formula C20H15ClN4O3S B2633182 benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate CAS No. 922556-34-1

benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

Cat. No. B2633182
CAS RN: 922556-34-1
M. Wt: 426.88
InChI Key: SEOOBSBSCNRSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a useful research compound. Its molecular formula is C20H15ClN4O3S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

A focus on the synthesis and characterization of novel derivatives related to pyrazolo[3,4-d]pyrimidin compounds has been prominent in recent scientific research. Studies have detailed the creation of new compounds, showcasing the significance of pyrimidine, an essential nucleic acid component, in applications such as AIDS chemotherapy. Notably, research has encapsulated the synthesis of pyrazole-based pyrimidine scaffolds, emphasizing their potential in drug design due to pyrazole nucleus's pharmacological therapeutic potentials. The extensive synthesis processes, involving multistep reactions and various reagents, demonstrate the compound's versatility and potential for diverse applications in medicinal chemistry (Ajani et al., 2019).

Biological Activities and Pharmacological Potential

The compound and its derivatives have been a subject of interest due to their significant biological activities. The synthesis of new series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one has been reported, which exhibited notable inhibitory activity against various organisms, indicating their potential as antimicrobial agents. The study reflects the compound's role in developing new antimicrobial agents with specific efficacy against certain bacteria and fungi (Reddy et al., 2010). Furthermore, synthesized compounds have been reported to exhibit significant antinociceptive and anti-inflammatory activities, indicating their potential application in pain management and inflammation treatment (Selvam et al., 2012).

Anticancer Properties

The compound's derivatives have been studied for their anticancer properties. Novel synthesis of pyrazolopyrimidines derivatives has been performed, aiming at exploring their potential as anticancer and anti-5-lipoxygenase agents. The synthesis of these compounds, their structure-activity relationship, and their screening for cytotoxic activities highlight the compound's relevance in cancer research and its potential contribution to developing new anticancer drugs (Rahmouni et al., 2016).

properties

IUPAC Name

benzyl 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c21-14-7-4-8-15(9-14)25-18-16(10-22-25)19(27)24-20(23-18)29-12-17(26)28-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOOBSBSCNRSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

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